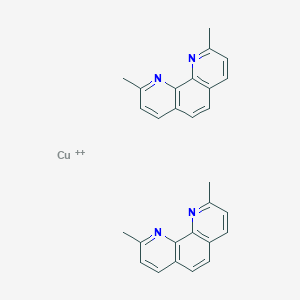

Copper;2,9-dimethyl-1,10-phenanthroline

Description

Properties

IUPAC Name |

copper;2,9-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMZVDXJVMOGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24CuN4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164094 | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14875-91-3 | |

| Record name | Copper-neocuproine complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper-neocuproine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Copper;2,9 Dimethyl 1,10 Phenanthroline Complexes

General Synthetic Routes for Copper(I) and Copper(II) Complexes

The preparation of both copper(I) and copper(II) complexes with 2,9-dimethyl-1,10-phenanthroline can be achieved through several reliable methods, primarily involving the reaction of appropriate copper salts with the dmphen ligand or through direct synthesis approaches.

Reaction of Copper Salts with 2,9-dimethyl-1,10-phenanthroline

A foundational and widely utilized method for synthesizing copper-dmphen complexes involves the direct reaction of a copper salt with the dmphen ligand in a suitable solvent. The choice of the copper salt's oxidation state (Cu(I) or Cu(II)) and the reaction conditions directly influence the final product.

For the synthesis of Copper(II) complexes , equimolar amounts of a copper(II) salt, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), copper(II) chloride dihydrate (CuCl₂·2H₂O), or copper(II) bromide (CuBr₂), are typically dissolved in a polar solvent like ethanol (B145695) or methanol (B129727). A solution of 2,9-dimethyl-1,10-phenanthroline in the same solvent is then added, often dropwise, and the mixture is stirred. For instance, the neutral complex [Cu(NO₃)₂(dmphen)] has been synthesized by refluxing copper(II) nitrate trihydrate and dmphen in ethanol under a nitrogen atmosphere, yielding the product in 78% yield. Similarly, [Cu(dmphen)Cl₂(H₂O)] was prepared by stirring CuCl₂·2H₂O with dmphen in methanol at room temperature.

The synthesis of Copper(I) complexes often requires the in situ reduction of a copper(II) salt or the use of a stabilized copper(I) precursor. A common approach involves the reduction of a Cu(II) salt to Cu(I) using a reducing agent like ascorbic acid in acetonitrile (B52724), followed by the addition of dmphen. The resulting Cu(I) complex, such as [Cu(dmphen)₂][PF₆], can then be precipitated. Alternatively, a stabilized Cu(I) salt like [Cu(MeCN)₄][PF₆] can be directly reacted with two equivalents of dmphen in a degassed solvent to form the desired complex. The methyl groups at the 2,9-positions of the dmphen ligand sterically favor a tetrahedral geometry, which is characteristic of many Cu(I) complexes, thus enhancing their stability. A specific example is the preparation of [Cu(dmph)₂]Cl·6H₂O from the reaction of CuCl₂·2H₂O and dmphen in an aqueous solution at a pH of 11. researchgate.net

| Product | Starting Copper Salt | Solvent | Key Conditions | Yield | Reference |

| [Cu(NO₃)₂(dmphen)] | Cu(NO₃)₂·3H₂O | Ethanol | Reflux at 80°C for 4 hours under N₂ | 78% | |

| [Cu(dmphen)Cl₂(H₂O)] | CuCl₂·2H₂O | Methanol | Stirring at room temperature for 24 hours | Not specified | |

| [Cu(dmphen)₂][PF₆] | Cu(II) salt + Ascorbic Acid | Acetonitrile | Ultrasonication for 1 hour | 85% | |

| [Cu(dmph)₂]Cl·6H₂O | CuCl₂·2H₂O | Aqueous solution | pH = 11 | Not specified | researchgate.net |

Direct Synthesis Approaches for Coordination Compounds

Direct synthesis, or one-pot reactions, offer an alternative strategy for the preparation of copper-dmphen complexes. These methods can improve crystallinity and yield and are particularly useful for generating more complex structures.

Solvothermal synthesis is a high-temperature method that has proven effective. In one patented process, 2,9-dimethyl-1,10-phenanthroline and CuBr₂ were dissolved separately in ethanol and methanol, respectively. The solutions were then mixed and subjected to solvothermal treatment in acetone (B3395972) at 100°C for 15 hours. This procedure yielded [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆] with a 62.1% yield based on copper.

Another direct synthesis approach involves heating copper powder with the necessary ligands and other reagents in a suitable solvent. For example, a heterometallic Cu/Fe complex, [Cu(dmp)₂]₂[Fe(CN)₅NO], was synthesized by heating copper powder, NH₄Br, Na₂[Fe(CN)₅(NO)]·2H₂O, and dmp in dimethylformamide (DMF) until the copper was completely dissolved. nih.gov

Synthesis of Mixed-Ligand and Heteroleptic Copper Complexes

The incorporation of ancillary ligands alongside 2,9-dimethyl-1,10-phenanthroline allows for the fine-tuning of the electronic and steric properties of the resulting mixed-ligand or heteroleptic copper complexes.

Inclusion of Ancillary Ligands

A variety of ancillary ligands have been successfully incorporated into copper-dmphen complexes, leading to diverse coordination geometries and functionalities.

Thiophenolato Ligands : The synthesis of complexes such as (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) typically involves the reaction of a copper(I) salt, like copper(I) chloride, with dmphen and thiophenol in the presence of a base. ontosight.ai This results in a tetrahedral copper(I) center with the dmphen acting as a bidentate ligand and the thiophenolato as a monodentate ligand. ontosight.ai

Tridentate N-ligands : A series of mononuclear mixed-ligand copper(II) complexes of the type Cu(L)(dmphen)₂ have been synthesized, where L represents a tridentate 3N ligand such as diethylenetriamine (B155796) (L1), N-methyl-N'-(pyrid-2-yl-methyl)ethylenediamine (L2), di(2-picolyl)amine (L3), or bis(pyrid-2-ylmethyl)-N-methylamine (L4). nih.gov These complexes are generally prepared by reacting the pre-synthesized [Cu(L)Cl₂] with dmphen.

Phosphine (B1218219) Ligands : Both monodentate and bidentate phosphine ligands have been used to create mixed-ligand copper(I) complexes. A series of luminescent Cu(I) complexes containing dmphen and simple diphosphine ligands of the type Ph₂P(CH₂)nPPh₂ were prepared. rsc.org For instance, [Cu(dppp)(dmp)]PF₆ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane) was synthesized and characterized as a mononuclear complex. rsc.org In contrast, when using 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), a dinuclear complex, Cu₂(dppb)₂(dmp)₂₂, was formed where the dppb ligands bridge two copper(I) centers. rsc.org The stability of these heteroleptic complexes in solution can be influenced by the steric bulk of the dmphen and the nature of the phosphine ligand, with some systems exhibiting a dynamic equilibrium between homoleptic and heteroleptic species. acs.org

Oxalate (B1200264) Ligands : A binuclear copper(II)-oxalate complex, [Cu₂(dmp)₂(ox)Cl₂]·H₂O, was synthesized through a one-pot reaction. researchgate.net This demonstrates the ability of the oxalate ligand to bridge two copper centers, each of which is also coordinated to a dmphen ligand.

PTA=O (1,3,5-triaza-7-phosphaadamantane-7-oxide) : The water-soluble phosphine oxide, PTA=O, has been incorporated as an ancillary ligand to create water-soluble copper(II)-dmphen complexes. An example is the monocationic complex [Cu(NO₃)(PTA=O)(dmphen)][PF₆]. nih.govnih.gov

| Ancillary Ligand | Example Complex | Copper Oxidation State | Key Structural Feature | Reference |

| Thiophenolato | (2,9-Dimethyl-1,10-phenanthroline)(thiophenolato)copper(I) | Cu(I) | Tetrahedral geometry | ontosight.ai |

| Diethylenetriamine | Cu(diethylenetriamine)(dmphen)₂ | Cu(II) | Square-based pyramidal coordination | nih.gov |

| Diphosphines (dppp) | [Cu(dppp)(dmp)]PF₆ | Cu(I) | Mononuclear complex | rsc.org |

| Diphosphines (dppb) | Cu₂(dppb)₂(dmp)₂₂ | Cu(I) | Dinuclear complex with bridging diphosphine | rsc.org |

| Oxalate | [Cu₂(dmp)₂(ox)Cl₂]·H₂O | Cu(II) | Binuclear complex with bridging oxalate | researchgate.net |

| PTA=O | [Cu(NO₃)(PTA=O)(dmphen)][PF₆] | Cu(II) | Water-soluble complex | nih.govnih.gov |

Strategies for Water-Soluble Derivatives

A significant challenge in the application of many copper-dmphen complexes is their poor solubility in aqueous media. To address this, strategies have been developed to synthesize water-soluble derivatives. One successful approach is the incorporation of hydrophilic ancillary ligands. The use of 1,3,5-triaza-7-phosphaadamantane-7-oxide (PTA=O) has led to the synthesis of a series of water-soluble copper(II) complexes. nih.govnih.gov These include the monocationic complexes [Cu(NO₃)(PTA=O)(dmphen)][PF₆] and [Cu(Cl)(dmphen)₂][PF₆], as well as the neutral complex [Cu(NO₃)₂(dmphen)]. nih.govnih.gov The enhanced water solubility of these compounds facilitates their study in biological systems. nih.govnih.gov

Synthesis of Multinuclear and Heterometallic Systems

The synthetic methodologies for copper-dmphen complexes can be extended to create more complex multinuclear and heterometallic architectures.

As previously mentioned, the use of bridging ligands like oxalate can lead to the formation of multinuclear copper complexes . The binuclear complex [Cu₂(dmp)₂(ox)Cl₂]·H₂O is a prime example of this strategy. researchgate.net Similarly, diphosphine ligands with appropriate chain lengths, such as dppb, can bridge two copper centers to form dinuclear species. rsc.org

The synthesis of heterometallic systems involves the reaction of a copper-dmphen precursor or the in situ formation of the copper complex in the presence of a second metal complex. A notable example is the direct synthesis of the Cu/Fe complex [Cu(dmp)₂]₂[Fe(CN)₅NO]. nih.gov This was achieved by reacting copper powder with dmphen and sodium nitroprusside (Na₂[Fe(CN)₅(NO)]·2H₂O) in DMF. nih.gov The resulting compound consists of discrete [Cu(dmp)₂]⁺ cations and [Fe(CN)₅NO]²⁻ anions. nih.gov

Controlled Synthesis for Specific Oxidation States and Geometries

The ability to control the oxidation state (Cu(I) or Cu(II)) and the resulting coordination geometry of copper-dmp complexes is crucial for tailoring their functionality. The steric hindrance imposed by the methyl groups at the 2- and 9-positions of the phenanthroline ring plays a significant role in dictating the preferred geometry for each oxidation state. acs.org

Synthesis of Copper(I) Complexes: Copper(I) complexes with dmp, such as [Cu(dmp)₂]⁺, typically adopt a distorted tetrahedral geometry. nih.gov This configuration is favored due to the steric clash of the methyl groups, which prevents the planar arrangement preferred by many d² systems. Synthesis can be achieved through direct reaction of a Cu(I) salt with the dmp ligand or by reduction of a Cu(II) precursor. For instance, the reduction of the [Cu(dmp)₂Cl]PF₆ complex using L-ascorbic acid successfully yields the [Cu(dmp)₂]⁺ product. nih.gov Another method involves the reaction of CuCl₂·2H₂O with 2,9-dimethyl-1,10-phenanthroline in an aqueous solution at a high pH (pH = 11), which results in the formation of the copper(I) complex [Cu(dmp)₂]Cl·6H₂O. researchgate.net

Synthesis of Copper(II) Complexes: The synthesis of homoleptic [Cu(dmp)₂]²⁺ complexes requires careful selection of starting materials. The reaction of CuCl₂ with dmp does not yield the expected [Cu(dmp)₂]Cl₂, but instead forms a 5-coordinate complex, [Cu(dmp)₂Cl]Cl, where one chloride ion is directly bonded to the copper center. acs.orgnih.gov To obtain the desired four-coordinate or solvent-coordinated Cu(II) species, copper(II) salts with weakly or non-coordinating counterions, such as perchlorate (B79767) (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), are necessary. acs.orgnih.govnih.gov For example, crystallizing Cu(dmp)₂₂ in acetonitrile can produce a 5-coordinate complex, Cu(dmp)₂(CH₃CN)₂, where a solvent molecule is coordinated to the metal. acs.orgnih.gov The formation of mixed-ligand Cu(II) complexes, such as Cu(L)(dmp)₂, where L is a tridentate 3N ligand, results in square-based pyramidal coordination geometries. nih.gov

The following table summarizes synthetic strategies for controlling oxidation states and geometries.

| Target Complex Type | Copper Source | Ligand(s) | Key Reaction Conditions | Resulting Oxidation State/Geometry |

| [Cu(dmp)₂]⁺ | [Cu(dmp)₂Cl]PF₆ | dmp | Reduction with L-ascorbic acid nih.gov | Cu(I) / Distorted Tetrahedral nih.gov |

| [Cu(dmp)₂]Cl | CuCl₂·2H₂O | dmp | Aqueous solution, pH 11 researchgate.net | Cu(I) / Mononuclear |

| [Cu(dmp)₂Cl]Cl | CuCl₂ | dmp | Standard reaction | Cu(II) / 5-coordinate acs.orgnih.gov |

| [Cu(dmp)₂(CH₃CN)]²⁺ | Cu(II) salts with non-coordinating anions (e.g., ClO₄⁻) | dmp | Crystallization in acetonitrile acs.orgnih.gov | Cu(II) / 5-coordinate |

| [Cu(L)(dmp)]²⁺ | Cu(ClO₄)₂ | dmp, Tridentate 3N ligand (L) | Mixed-ligand synthesis | Cu(II) / Square-based Pyramidal nih.gov |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, which aim to minimize waste and avoid hazardous substances, new methodologies for synthesizing copper-dmp complexes have been developed. These approaches focus on reducing or eliminating the use of conventional organic solvents.

Mechanochemical Synthesis: Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to drive chemical reactions, has emerged as a powerful solvent-free alternative. youtube.com This solid-state method can be used to prepare a variety of metal complexes, including those of copper. researchgate.netyoutube.com For instance, copper(I)-N-heterocyclic carbene (NHC) complexes have been successfully synthesized by milling the ligand precursor with metallic copper powder in air or by using a base like K₂CO₃ with copper(I) chloride. researchgate.net This technique is advantageous as it is often faster, produces high yields, and avoids the generation of solvent waste. youtube.comnih.gov

Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of a binuclear copper(II)–oxalate complex containing dmp, [Cu₂(dmp)₂(ox)Cl₂]·H₂O, has been achieved through a one-pot reaction in water. researchgate.net This complex proved to be an efficient catalyst for click chemistry reactions in water, further highlighting the utility of aqueous synthetic routes. researchgate.net

Oxygenation Reactions in Complex Formation

The interaction of copper complexes with molecular oxygen (O₂) is fundamental to the function of many copper-containing enzymes and is a key area of study in coordination chemistry. The formation of copper-oxygen species is often an initial step in catalytic oxidation reactions.

When a reduced copper(I) ion is exposed to oxygen, the initial product is typically a mononuclear cupric superoxo (Cu(II)-O₂⁻) species. nih.gov This process involves an electron transfer from the copper(I) center to the dioxygen molecule. nih.gov Studies on copper monooxygenases have implicated these Cu(II)-O₂⁻ species as key intermediates that initiate substrate oxidation by performing hydrogen-atom transfer (HAT). nih.gov Synthetic model complexes are crucial for understanding the formation, structure, and reactivity of these transient copper-oxygen adducts. The generation of various copper-oxygen intermediates, including cupric-superoxide, Cu-hydroperoxo, and Cu-oxy complexes, is a central focus of this research. nih.gov

Ligand Functionalization and Derivatization

Modifying the 2,9-dimethyl-1,10-phenanthroline ligand is a key strategy for tuning the electronic, steric, and photophysical properties of the resulting copper complexes. By introducing different functional groups to the phenanthroline backbone, researchers can systematically alter the complex's behavior.

One approach involves introducing various aromatic substituents at the 4,7-positions of the dmp ligand. This has been explored in the development of heteroleptic Cu(I) photosensitizers of the type [Cu(dmp)(DPEphos)]⁺ for applications in photocatalytic CO₂ reduction. researchgate.net Another common method for functionalization is the electrophilic substitution on the phenanthroline ring. Nitration or bromination can be achieved at the 5-position, and subsequent oxidation can convert these derivatives into dialdehydes. These aldehyde-functionalized ligands serve as versatile precursors for forming Schiff bases with various amines, thereby expanding the range of possible mixed-ligand complexes.

Advanced Characterization Techniques and Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

Determination of Monomeric and Dimeric Structures

Copper complexes with 2,9-dimethyl-1,10-phenanthroline can exist as both mononuclear (monomeric) and dinuclear (dimeric) species. The formation of these structures is often dependent on the specific reaction conditions and the other ligands present in the coordination sphere.

For instance, a mononuclear copper(I) complex, [Cu(dmph)2]Cl·6H2O, has been synthesized and characterized. In this complex, the central copper(I) ion is coordinated to four nitrogen atoms from two 2,9-dimethyl-1,10-phenanthroline ligands. researchgate.net Another example is the mononuclear copper(II) complex, [CuCl2(C14H12N2)], where a single copper(II) center is coordinated to one dmp ligand and two chloride ions. researchgate.netnih.gov

In contrast, dinuclear complexes have also been reported. A notable example is a compound with bridging bromide ligands, resulting in a Cu···Cu distance of 3.45 Å in [Cu(2,9-dimethyl-phen)₂Br]₂[Cu₄Br₆]. Another synthesized dinuclear copper(II)-oxalate complex, [Cu₂(dmp)₂(ox)Cl₂]·H₂O, contains two copper centers. researchgate.net

Elucidation of Coordination Geometries (e.g., tetrahedral, distorted tetrahedral, square-based pyramidal)

The coordination geometry around the copper center in these complexes is heavily influenced by the steric hindrance imposed by the methyl groups at the 2 and 9 positions of the phenanthroline ligand.

Tetrahedral and Distorted Tetrahedral: The bulky methyl groups favor a tetrahedral geometry, particularly for Cu(I), which has a d¹⁰ electronic configuration. stanford.edu This steric hindrance prevents the flattening of the complex into a square planar geometry, which is typically preferred by d⁹ complexes like Cu(II). stanford.edu Consequently, many Cu(I) complexes with dmp, such as [Cu(dmp)₂]⁺, adopt a distorted tetrahedral geometry. nih.gov Similarly, Cu(II) complexes with dmp can also exhibit a distorted tetrahedral arrangement, as seen in [CuCl₂(C₁₄H₁₂N₂)], where the copper atom is coordinated to two nitrogen atoms and two chlorine atoms. researchgate.netnih.gov

Square-Based Pyramidal: In some mixed ligand copper(II) complexes, a square-based pyramidal geometry is observed. For example, in the series of complexes Cu(L)(2,9-dmp)₂, where L is a tridentate 3N ligand, complexes with diethylenetriamine (B155796) (L1) and di(2-picolyl)amine (L3) possess this geometry. nih.gov Mononuclear Cu(II) centers can also exhibit a distorted square pyramidal geometry (τ₅ = 0.21) with axial water ligands.

The following table summarizes the coordination geometries observed in different copper-dmp complexes.

| Complex | Copper Oxidation State | Coordination Geometry |

| [Cu(dmp)₂]⁺ | Cu(I) | Distorted tetrahedral |

| [CuCl₂(C₁₄H₁₂N₂)] | Cu(II) | Distorted tetrahedral |

| [Cu(L1)(2,9-dmp)]²⁺ (L1 = diethylenetriamine) | Cu(II) | Square-based pyramidal |

| [Cu(L3)(2,9-dmp)]²⁺ (L3 = di(2-picolyl)amine) | Cu(II) | Square-based pyramidal |

| Mononuclear Cu(II) with axial water ligands | Cu(II) | Distorted square pyramidal |

Analysis of Intramolecular Distortions (e.g., flattening, rocking)

The steric strain induced by the 2,9-dimethyl substituents not only dictates the coordination geometry but also leads to intramolecular distortions. A key distortion in related copper(I) phenanthroline complexes is the flattening of the tetrahedral geometry upon photoexcitation. However, the bulky methyl groups in dmp inhibit this pseudo-Jahn-Teller distortion. researchgate.netosti.gov This resistance to flattening is crucial for the photophysical properties of these complexes.

In solution, fluxional behavior, such as a "rocking" motion, has been observed in related copper(I) complexes with 2,9-diphenyl-1,10-phenanthroline. This motion occurs between two enantiomeric structures through an intermediate state. acs.org While not explicitly detailed for the dimethyl variant in the provided context, similar dynamic processes are plausible.

Investigation of Intermolecular Interactions (e.g., π–π stacking, C-H...π interactions, packing forces)

Intermolecular interactions play a significant role in the solid-state packing and supramolecular chemistry of copper-dmp complexes.

π–π Stacking: In the crystal structure of [CuCl₂(C₁₄H₁₂N₂)], intermolecular π–π stacking is observed between adjacent 2,9-dimethyl-1,10-phenanthroline ligands, with a centroid-centroid distance of 3.733 Å. researchgate.netnih.gov These interactions contribute to the formation of a supramolecular network. researchgate.netnih.gov Weak π–π stacking interactions have also been noted in [Cu(C₁₄H₁₂N₂)₂]₂[Fe(CN)₅(NO)], with centroid-centroid distances ranging from 3.512 (3) to 3.859 (3) Å. nih.gov

C-H...N Hydrogen Bonds: In the heterometallic complex [Cu(C₁₄H₁₂N₂)₂]₂[Fe(CN)₅(NO)], cations and anions are connected by weak C—H⋯N hydrogen bonds. nih.gov

Electrochemical Techniques

Electrochemical methods are vital for understanding the redox behavior and potential applications of copper-dmp complexes in areas like electrocatalysis and sensing.

Cyclic Voltammetry and Redox Properties

Cyclic voltammetry (CV) is a key technique used to probe the redox properties of these complexes. For copper complexes with 2,9-dimethyl-1,10-phenanthroline, CV studies typically reveal a quasi-reversible Cu(I)/Cu(II) redox couple. In acetonitrile (B52724), this oxidation occurs at approximately +0.42 V versus a silver/silver chloride (Ag/AgCl) reference electrode. The electrochemical behavior of [Cuᴵ(dmp)₂]⁺ has been compared to other copper phenanthroline complexes in the presence of DNA. acs.org

The following table presents key electrochemical data for a copper-dmp complex.

| Redox Couple | Potential (vs. Ag/AgCl) | Solvent | Reversibility |

| Cu(I)/Cu(II) | +0.42 V | Acetonitrile | Quasi-reversible |

Electrochemiluminescence (ECL) Studies

Electrochemiluminescence (ECL) is the process where light is emitted from species generated at an electrode surface. The complex Cu(dmp)₂⁺ has been investigated for its ECL properties. nih.gov ECL has been observed for this complex in aqueous, non-aqueous, and mixed solvent solutions using tri-n-propylamine as a coreactant. nih.gov

The ECL intensity peaks at a potential corresponding to the oxidation of both the coreactant and the Cu(dmp)₂⁺ complex. nih.gov The peak potential for maximum ECL emission is about 500 mV more anodic than the corresponding oxidative peak potentials. nih.gov This suggests that the emission may originate from the *Cu(dmp)₂⁺ metal-to-ligand charge-transfer excited state or an excited-state product of its oxidation. nih.gov

ECL efficiencies are dependent on the solvent, following the trend: CH₃CN > 50:50 (v/v) CH₃CN:H₂O > H₂O, which aligns with photoluminescence efficiencies. nih.gov Notably, the presence of the nonionic surfactant Triton X-100 can lead to a significant increase (≥ 50-fold) in ECL efficiencies. nih.gov

Elemental Analysis and Energy-Dispersive X-ray (EDX) Spectroscopy

Elemental analysis is a foundational technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized complex. This analysis is crucial for verifying the empirical formula of the compound by comparing the experimentally found percentages with the theoretically calculated values. The close correlation between found and calculated values confirms the successful synthesis of the target molecular structure and its purity.

Several copper complexes incorporating the 2,9-dimethyl-1,10-phenanthroline (neocuproine, Neo or dmphen) ligand have been characterized using this method. For instance, the analysis of a ternary mononuclear copper(II) complex, [Cu(H₂O)(5-Cl-Sal)(Neo)], yielded experimental values that closely matched the calculated percentages for its proposed formula nih.gov. Similarly, precise elemental composition has been confirmed for more complex systems, including mixed-ligand complexes like [Cu(NO₃)(O-PTA=O)(dmphen)][PF₆] and [Cu(dmp)(DPEphos)]BF₄·0.5CH₂Cl₂ acs.orgmdpi.com.

Table 1: Elemental Analysis Data for Various Copper;2,9-dimethyl-1,10-phenanthroline Complexes Data derived from referenced scientific literature.

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| [Cu(H₂O)(5-Cl-Sal)(Neo)] | C | 54.79 | 54.71 | nih.gov |

| H | 3.72 | 3.83 | ||

| N | 6.08 | 5.96 | ||

| [Cu(NO₃)(O-PTA=O)(dmphen)][PF₆] | C | 36.85 | - | mdpi.com |

| H | 3.71 | - | ||

| N | 12.89 | - | ||

| [Cu(dmp)(DPEphos)]BF₄·0.5CH₂Cl₂ | C | 64.32 | 64.32 | acs.org |

| H | 4.43 | 4.42 |

Energy-Dispersive X-ray (EDX) Spectroscopy complements elemental analysis by identifying the elemental composition of a sample, particularly the heavier elements. This technique bombards the sample with an electron beam, causing the atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification. EDX has been used to characterize complexes such as [Cu(dmph)₂]Cl·6H₂O, confirming the presence of the copper center and other constituent elements within the synthesized compound researchgate.net.

Magnetic Studies

Magnetic studies, primarily involving the measurement of magnetic susceptibility, provide critical insight into the electronic structure of copper complexes, specifically the oxidation state and the interactions between metal centers. Copper(I) complexes, with a d¹⁰ electronic configuration, are diamagnetic as they have no unpaired electrons. In contrast, copper(II) complexes possess a d⁹ configuration with one unpaired electron, making them paramagnetic.

The effective magnetic moment (µ_eff) for a magnetically isolated Cu(II) ion is typically expected to be around 1.73 Bohr magnetons (µ_B). However, deviations from this value can occur due to spin-orbit coupling or magnetic interactions between adjacent copper ions in the crystal lattice. These interactions can be either ferromagnetic (alignment of spins, leading to µ_eff > 1.73 µ_B) or antiferromagnetic (pairing of spins, leading to µ_eff < 1.73 µ_B).

For a series of mononuclear and neutral copper(II) complexes containing the 2,9-dimethyl-1,10-phenanthroline ligand, such as [Cu(NO₃)₂(dmphen)] and [Cu(Cl)(dmphen)₂][PF₆], magnetic studies have indicated the presence of very weak antiferromagnetic interactions between the copper(II) ions within the crystal lattice mdpi.com. This suggests that even in compounds where the copper centers are relatively far apart, a weak magnetic coupling can be propagated through intermolecular pathways.

Table 2: Magnetic Properties of Selected Copper(II)-Neocuproine Complexes Data derived from referenced scientific literature.

| Compound | Magnetic Property | Observation | Reference |

|---|---|---|---|

| [Cu(NO₃)(O-PTA=O)(dmphen)][PF₆] | Magnetic Interaction | Very weak antiferromagnetic | mdpi.com |

| [Cu(Cl)(dmphen)₂][PF₆] | Magnetic Interaction | Very weak antiferromagnetic | mdpi.com |

| [Cu(NO₃)₂(dmphen)] | Magnetic Interaction | Very weak antiferromagnetic | mdpi.com |

Electronic Structure and Photophysical Properties

Metal-to-Ligand Charge Transfer (MLCT) Transitions

The electronic absorption spectrum of [Cu(dmp)₂]⁺ in solution is characterized by strong absorption bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org These transitions involve the transfer of an electron from a metal-centered d orbital to a π* ligand-centered orbital. nih.gov Specifically, the intense absorption band observed around 454-460 nm is attributed to the S₂ ← S₀ transition, while a weaker, lower-energy band, often seen as a tail of the main peak around 550 nm, corresponds to the S₁ ← S₀ transition. acs.orgresearchgate.net This photoexcitation formally oxidizes the copper center from Cu(I) (a d¹⁰ configuration) to Cu(II) (a d⁹ configuration). acs.org The MLCT transitions are a hallmark of copper(I) diimine complexes and are fundamental to their potential applications as photosensitizers and photocatalysts. acs.orgelsevierpure.com

Excited-State Dynamics and Lifetimes

Ultrafast Spectroscopy (e.g., Femtosecond)

Femtosecond time-resolved spectroscopy has been instrumental in elucidating the intricate sequence of events that follow photoexcitation. acs.org Studies using femtosecond fluorescence up-conversion have revealed that the initially populated S₂ state undergoes an extremely rapid relaxation. nih.gov This process, which involves internal conversion, populates the S₁ state with a time constant of approximately 45 femtoseconds (fs). nih.gov Subsequent dynamics, including structural rearrangements and intersystem crossing, occur on the femtosecond to picosecond timescale. nih.govriken.jp For instance, at the bluest emission wavelengths, a prompt fluorescence lifetime of 77 fs has been observed, attributed to deactivation processes at the initial Franck-Condon geometry. acs.org

Photoinduced Structural Changes (e.g., "flattening" motion)

A key feature of the excited-state dynamics of [Cu(dmp)₂]⁺ is a significant structural rearrangement known as "flattening". acs.orgnih.gov In its ground state, the complex adopts a pseudo-tetrahedral (D₂d) geometry. elsevierpure.com Following MLCT excitation, the change in the oxidation state of the copper center from +1 to +2 induces a distortion towards a more square-planar-like (D₂) geometry. elsevierpure.comnih.gov This "flattening" motion involves a change in the dihedral angle between the two 2,9-dimethyl-1,10-phenanthroline ligands. nih.govriken.jp Ultrafast spectroscopic studies have timed this structural change, showing that it occurs in the S₁ state with a time constant of about 660 fs. nih.gov This distortion is a critical step that precedes further relaxation pathways. nih.gov

Solvent-Mediated Dynamics

The solvent environment can influence the excited-state dynamics, although the initial inner-sphere relaxation processes, including the flattening motion, appear to be largely solvent-independent. acs.org However, in coordinating solvents, there is evidence for the formation of a five-coordinate excited-state complex, often referred to as an "exciplex". researchgate.netbuffalo.edu This can provide a non-radiative decay pathway that quenches the luminescence. researchgate.net The nature of the solvent has been shown to slightly influence the decay of the initially excited singlet state. researchgate.net

Influence of Steric Hindrance and Ligand Substituents on Excited States

The substituents on the 1,10-phenanthroline (B135089) ligand, particularly at the 2 and 9 positions, play a crucial role in modulating the excited-state properties. nih.govacs.org The methyl groups in [Cu(dmp)₂]⁺ provide steric hindrance that disfavors the structural flattening required for non-radiative decay, thereby contributing to its luminescent properties. acs.org In contrast, the parent complex, [Cu(phen)₂]⁺ (where phen = 1,10-phenanthroline), which lacks these bulky substituents, is non-luminescent in solution. researchgate.netacs.org

Increasing the steric bulk of the substituents at the 2,9-positions generally leads to longer excited-state lifetimes and higher emission quantum yields. nih.gov This is because bulkier groups further inhibit the structural distortions that facilitate non-radiative deactivation pathways. elsevierpure.com The time required for the flattening distortion to occur is dependent on the size of these substituents, with bulkier groups slowing down the process. elsevierpure.comacs.org For instance, after the flattening distortion, the S₁ state of [Cu(dmp)₂]⁺ undergoes intersystem crossing to the T₁ state on a timescale of approximately 7.4-10 picoseconds (ps). acs.orgnih.gov

Phosphorescence and Luminescence Efficiency

[Cu(dmp)₂]⁺ exhibits a broad, unstructured emission band in the red to near-infrared region, typically peaking around 730 nm in dichloromethane. nih.govresearchgate.net This emission originates from the triplet MLCT (³MLCT) excited state and is therefore classified as phosphorescence. elsevierpure.com The luminescence quantum yield (Φ) and the excited-state lifetime (τ) are highly dependent on the solvent and the steric properties of the ligands. In dichloromethane, [Cu(dmp)₂]⁺ has a modest quantum yield of about 0.02% and an excited-state lifetime of approximately 55 nanoseconds (ns). nih.govacs.org For comparison, complexes with even bulkier substituents, such as 2,9-diisopropyl-1,10-phenanthroline, show significantly higher quantum yields and longer lifetimes. nih.gov The introduction of steric bulk is a key strategy to enhance the luminescence efficiency by suppressing non-radiative decay channels associated with structural reorganization. nih.govacs.org

Table 1: Photophysical Properties of [Cu(dmp)₂]⁺ and Related Complexes

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|---|---|

| [Cu(dmp)₂]⁺ | Dichloromethane | 454 | 730 | 0.02% | 55 ns |

| [Cu(phen)₂]⁺ | Dichloromethane | - | - | Non-luminescent | <10 ns |

| [Cu(dipp)₂]⁺ | Dichloromethane | 453 | - | 0.4% | 0.37 µs |

| [Cu(dsbtmp)₂]⁺ | Dichloromethane | - | - | 6.3% | 2.8 µs |

Data compiled from various sources. nih.govresearchgate.netacs.org

Table 2: Excited-State Lifetimes of [Cu(dmp)₂]⁺

| Process | Time Constant | Reference |

|---|---|---|

| S₂ → S₁ Internal Conversion | 45 fs | nih.gov |

| S₁ "Flattening" Motion | 660 fs | nih.gov |

| S₁ → T₁ Intersystem Crossing | 7.4 ps | nih.gov |

| ³MLCT State Decay | ~55 ns | nih.govacs.org |

Structure-Property Relationships in Solution and Solid State

The photophysical properties of [Cu(dmp)₂]⁺ are intrinsically linked to its molecular structure, which exhibits notable differences between the ground and excited states, as well as between solution and solid phases.

In the ground state, the [Cu(dmp)₂]⁺ cation typically adopts a distorted tetrahedral coordination geometry around the Cu(I) center, which has a 3d¹⁰ electronic configuration. nih.govacs.orgacs.org However, the degree of this distortion can vary significantly in the solid state due to crystal packing forces. acs.orgbuffalo.edu Studies on a series of salts with the same [Cu(dmp)₂]⁺ cation but different counterions have revealed that distortions from the idealized D₂d geometry, such as flattening and rocking of the dmp ligands, are considerable. acs.orgbuffalo.edu For instance, the dihedral angle between the two phenanthroline planes can range from 73° to 88°, indicating a high degree of structural flexibility influenced by the crystalline environment. acs.orgbuffalo.edu This variation in the ground-state geometry has a direct impact on the electronic absorption spectra of the complex in the solid state. acs.org

Upon photoexcitation, a metal-to-ligand charge-transfer (MLCT) transition occurs, formally oxidizing the copper center from Cu(I) (d¹⁰) to Cu(II) (d⁹) and reducing one of the dmp ligands. rsc.orgnih.govacs.org This change in oxidation state induces a significant and ultrafast structural rearrangement. nih.govacs.org The d⁹ electronic configuration of Cu(II) favors a square planar geometry, leading to a so-called "flattening" distortion of the complex from a tetrahedral-like to a more planar structure. rsc.orgacs.org This excited-state structural change is a critical determinant of the complex's photophysical behavior. rsc.orgnih.gov

In solution, the complex is also subject to dynamic interactions. The [Cu(dmp)₂]⁺ complex is fluxional, undergoing rocking motions between enantiomeric structures. nih.govacs.org The solvent can also play a role in the excited state. For instance, in coordinating solvents, there is the potential for the formation of an exciplex, a five-coordinate species where a solvent molecule binds to the transient Cu(II) center. rsc.orgrsc.org However, for [Cu(dmp)₂]⁺, pump-probe X-ray absorption spectroscopy has shown that the excited state remains four-coordinated, with the exciplex being energetically unfavorable. rsc.org

The steric hindrance provided by the methyl groups at the 2 and 9 positions of the phenanthroline ligand is crucial. rsc.orgnih.gov Compared to the unsubstituted parent complex, [Cu(phen)₂]⁺, which is non-luminescent in solution due to efficient quenching via the flattening distortion, the methyl groups in [Cu(dmp)₂]⁺ impede this structural change to some extent. rsc.orgnih.gov This steric hindrance shields the copper center from the solvent and reduces the rate of non-radiative decay, thereby allowing for luminescence to be observed. rsc.orgnih.gov

The table below summarizes key photophysical data for [Cu(dmp)₂]⁺ and related complexes, illustrating the structure-property relationships.

| Complex | Solvent/State | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) |

| [Cu(dmp)₂]⁺ | Dichloromethane | 0.021% rsc.org | 90 ns rsc.org |

| [Cu(dmp)₂]⁺ | Dichloromethane | 0.02% nih.gov | ~55 ns nih.gov |

| [Cu(phen)₂]⁺ | Dichloromethane | Non-luminescent rsc.orgnih.gov | - |

| [Cu(dsbtmp)₂]⁺ | Dichloromethane | 6.3% nih.gov | 2.8 µs nih.gov |

| [Cu(dmp)(POP)]⁺ | Dichloromethane | 15% rsc.org | 14.3 µs rsc.org |

Note: The data presented is compiled from multiple sources and slight variations may exist due to different experimental conditions.

Factors Influencing Radiative and Non-Radiative Decay Processes

The primary deactivation pathways begin after the initial excitation to a singlet MLCT state (¹MLCT). This is followed by extremely rapid processes occurring on the femtosecond to picosecond timescale. nih.govacs.orgacs.org An ultrafast inner-sphere relaxation, which includes the geometric flattening, takes place. nih.govacs.org Concurrently, processes like internal conversion (IC) and intersystem crossing (ISC) from the initially populated Franck-Condon state occur with extreme rapidity, on the order of tens of femtoseconds. nih.govacs.org

The key factors influencing the balance between radiative (luminescence) and non-radiative decay are:

Structural Reorganization (Flattening): The most significant non-radiative decay pathway for homoleptic copper(I) diimine complexes is the large-amplitude structural change upon excitation. rsc.org This flattening distortion provides an efficient channel for the dissipation of energy, leading to a rapid return to the ground state without the emission of light. The methyl groups on the dmp ligand sterically hinder this process, which is why [Cu(dmp)₂]⁺ is luminescent while the unsubstituted [Cu(phen)₂]⁺ is not. rsc.orgnih.gov

Intersystem Crossing (ISC): After the initial structural relaxation in the singlet excited state (S₁), intersystem crossing to the triplet manifold (T₁) can occur. acs.orgacs.org For [Cu(dmp)₂]⁺, this S₁ → T₁ ISC process happens on a timescale of about 10 picoseconds. acs.orgacs.org The triplet state is typically long-lived and is the origin of the observed phosphorescence. The efficiency of this process is crucial for populating the emissive state.

Solvent Interactions and Exciplex Formation: Interaction with solvent molecules can provide a significant non-radiative decay channel. rsc.orgnih.gov The excited state, with its formally Cu(II) center, can be quenched by coordinating solvent molecules, forming an exciplex. rsc.org The bulky methyl groups in [Cu(dmp)₂]⁺ help to shield the metal center from such solvent quenching, thereby enhancing its luminescence compared to less sterically hindered complexes. nih.gov

Solid-State Packing: In the solid state, the crystal lattice can restrict the flattening distortion that the molecule undergoes in the excited state. researchgate.net This restriction of photoinduced structural changes can lead to an increase in the excited-state lifetime and a shift in the emission wavelength. researchgate.net However, no direct correlation has been found between the ground-state geometry distortion in the crystal and the luminescence lifetimes at low temperatures, suggesting a complex interplay of factors. acs.orgbuffalo.edu For instance, low-temperature (16 K) lifetimes for different salts of [Cu(dmp)₂]⁺ were found to vary by a factor of eight, with the longest lifetime being 2.4 µs. acs.org

Catalytic Applications and Reaction Mechanisms

General Catalytic Roles in Organic Transformations

Complexes of copper with 2,9-dimethyl-1,10-phenanthroline serve as catalysts in a broad spectrum of organic reactions. The fundamental principle behind their catalytic activity lies in the redox properties of the copper ion, which facilitates electron transfer processes. researchgate.net These complexes are particularly noted for their roles in photoredox catalysis, oxidation and reduction reactions, cross-coupling reactions, and cycloaddition reactions. researchgate.net The neocuproine (B1678164) ligand is highly selective for copper(I), forming a stable complex that is central to many of these catalytic applications. wikipedia.org The steric bulk of the neocuproine ligand can disfavor certain coordination geometries, thereby promoting specific reaction pathways. wikipedia.org This unique combination of a redox-active metal and a sterically demanding ligand allows for high efficiency and selectivity in numerous synthetic methodologies.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, and copper-neocuproine complexes have been identified as cost-effective and efficient photocatalysts. rsc.org Unlike traditional precious metal catalysts like ruthenium and iridium, copper is earth-abundant and less expensive. The [Cu(dmp)₂Cl]Cl complex, where 'dmp' is 2,9-dimethyl-1,10-phenanthroline, has been shown to be an effective and oxidation-stable precursor for visible-light-mediated Cu(I)-photoredox catalysis. rsc.orgorganic-chemistry.org This approach leverages the unique photochemical properties of the copper complex to generate radical intermediates under mild conditions, enabling a variety of chemical transformations. rsc.org

Copper-neocuproine complexes are particularly effective in catalyzing Atom-Transfer Radical-Addition (ATRA) reactions. rsc.org These reactions allow for the atom-economic 1,2-difunctionalization of alkenes. rsc.org The catalyst facilitates the transfer of an atom or group from a precursor to a substrate via a radical intermediate. For instance, the [Cu(dmp)₂Cl]Cl complex has been successfully employed in the iodoperfluoroalkylation and chlorosulfonylation of various alkenes. rsc.org These transformations proceed with good to excellent yields across a range of both activated and unactivated alkenes, demonstrating the broad applicability of this catalytic system. rsc.org

Below is a table summarizing the iodoperfluoroalkylation of various olefins using [Cu(dmp)₂Cl]Cl as a photocatalyst.

| Entry | Olefin | Product | Yield (%) |

| 1 | Styrene | 2-Iodo-1-perfluorooctyl-1-phenylethane | 92 |

| 2 | 4-Methylstyrene | 1-(4-Methylphenyl)-2-iodo-1-perfluorooctylethane | 94 |

| 3 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-2-iodo-1-perfluorooctylethane | 95 |

| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-iodo-1-perfluorooctylethane | 85 |

| 5 | 1-Octene | 2-Iodo-1-perfluorooctyldecane | 71 |

| Reaction Conditions: Olefin (1.0 equiv.), C₈F₁₇I (2.0 equiv.), [Cu(dmp)₂Cl]Cl (2.0 mol%) in dry, degassed MeCN; irradiation at 530 nm (green LED) under N₂ atmosphere for 30 h at room temperature. rsc.org |

The mechanism of photoredox catalysis with copper-neocuproine complexes often involves the in-situ generation of the catalytically active Cu(I) species from a more stable Cu(II) precursor. rsc.orgorganic-chemistry.org For the [Cu(dmp)₂Cl]Cl complex, visible light irradiation is proposed to induce a Ligand-to-Metal Charge Transfer (LMCT), leading to the homolytic cleavage of the copper-chlorine bond. This process generates the active [Cu(dmp)₂]⁺ catalyst and a chlorine radical. rsc.org

The general catalytic cycle for ATRA reactions then proceeds as follows:

Photoexcitation: The Cu(I) complex, [Cu(dmp)₂]⁺, absorbs a photon of visible light to form an excited state, *[Cu(dmp)₂]⁺.

Single Electron Transfer (SET): The excited complex engages in a single electron transfer with the radical precursor (e.g., R-X), reducing it to form a radical (R•) and the oxidized Cu(II) species, [Cu(dmp)₂X]⁺.

Radical Addition: The generated radical (R•) adds to the alkene, forming a new carbon-centered radical intermediate.

Atom Transfer and Catalyst Regeneration: This intermediate reacts with the Cu(II) species, [Cu(dmp)₂X]⁺, transferring the atom (X) to the radical and regenerating the ground state Cu(I) catalyst, [Cu(dmp)₂]⁺, thereby closing the catalytic loop.

The efficiency of these reactions is dependent on the wavelength of the light used for irradiation. For example, chlorosulfonylation reactions using [Cu(dmp)₂Cl]Cl are effectively carried out with a 455 nm blue LED, while iodoperfluoroalkylation reactions show high yields under irradiation with a 530 nm green LED. rsc.org UV/Vis monitoring confirms changes in the copper complex's absorption spectrum upon irradiation, supporting the proposed light-induced activation mechanism. rsc.org

Oxidation and Reduction Reactions

The redox versatility of the copper-neocuproine system makes it a competent catalyst for both oxidation and reduction reactions. The relative stability of the Cu(I) and Cu(II) oxidation states, modulated by the neocuproine ligand, allows the complex to act as an efficient electron shuttle.

In the realm of reduction reactions, an in-situ formed copper-neocuproine complex serves as an ideal redox catalyst for the generation of diimine (HN=NH) from the oxidation of hydrazine (B178648) hydrate (B1144303). The diimine is a potent reducing agent, and this catalytic system has been successfully applied to the reduction of alkynes to alkanes. The proposed mechanism involves the rapid reduction of a Cu(II) salt by hydrazine in the presence of neocuproine to form the active Cu(I) complex. This complex is then oxidized by air, and subsequently regenerated by hydrazine, creating a catalytic cycle that efficiently produces diimine for the alkyne reduction. nih.gov

The table below illustrates the scope of this catalytic reduction of various alkynes to their corresponding alkanes.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Diphenylacetylene | 1,2-Diphenylethane | 99 |

| 2 | 1-Phenyl-1-propyne | 1-Phenylpropane | 99 |

| 3 | 4-Phenyl-1-butyne | n-Butylbenzene | 99 |

| 4 | 1-Ethynyl-4-fluorobenzene | 1-Ethyl-4-fluorobenzene | 99 |

| 5 | 1-Octyne | Octane | 99 |

| Reaction Conditions: Alkyne (0.25 mmol), CuSO₄·5H₂O (0.0025 mmol), Neocuproine (0.005 mmol), Hydrazine hydrate (1.25 mmol) in EtOH at 60 °C. nih.gov |

In oxidation catalysis, copper complexes containing phenanthroline-type ligands are known to catalyze the aerobic oxidation of various substrates, such as alcohols. researchgate.net While specific examples detailing the use of bis(2,9-dimethyl-1,10-phenanthroline)copper as the primary catalyst for alcohol oxidation are less common, the underlying principle involves the coordination of the alcohol to the Cu(II) center, followed by a dehydrogenation step facilitated by the redox-active metal and a suitable oxidant, often molecular oxygen. mdpi.com

Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While palladium has historically dominated this field, copper catalysis offers a more economical and often complementary approach. Complexes of copper with phenanthroline derivatives, including neocuproine, have been employed as ligands in these transformations. researchgate.net

A notable application is in the etherification of challenging secondary and tertiary cinnamyl alcohols. A system employing copper sulfate (B86663) pentahydrate as the catalyst and neocuproine as the ligand enables the efficient synthesis of cinnamyl ether derivatives. This method is particularly valuable as it overcomes the common problem of dehydration that plagues such substrates under other conditions. organic-chemistry.org The reaction demonstrates good functional group tolerance and allows for the connection of long alkoxy chains, providing a green and direct route to these valuable compounds. organic-chemistry.org

| Entry | Alcohol | Ether Product | Yield (%) |

| 1 | 1-Phenyl-2-propen-1-ol | 1-Butoxy-1-phenyl-2-propene | 85 |

| 2 | 1-(4-Chlorophenyl)-2-propen-1-ol | 1-Butoxy-1-(4-chlorophenyl)-2-propene | 82 |

| 3 | 1,3-Diphenyl-2-propen-1-ol | 1-Butoxy-1,3-diphenyl-2-propene | 88 |

| 4 | α-Methylcinnamyl alcohol | 3-Butoxy-3-phenyl-1-butene | 75 |

| Selected examples illustrating the scope of the etherification reaction. organic-chemistry.org |

Cycloaddition Reactions

Copper-neocuproine complexes are highly effective catalysts for cycloaddition reactions, most prominently the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a premier example of "click chemistry," allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net The [Cu(dmp)₂]Cl complex has been synthesized and characterized specifically for this purpose. researchgate.net

The catalytic cycle is initiated by the reaction of the copper(I) complex with a terminal alkyne to form a copper(I)-acetylide intermediate. This intermediate then reacts with an organic azide (B81097), leading to the formation of a six-membered metallacycle, which subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst. The use of the pre-formed [Cu(dmp)₂]Cl complex allows the reaction to proceed with low catalyst loading and under mild conditions, affording a wide range of triazoles in high yields. researchgate.net

The table below presents the results for the CuAAC reaction using [Cu(dmp)₂]Cl as a catalyst for various organic halides, sodium azide, and phenylacetylene.

| Entry | Organic Halide | Reaction Time (h) | Yield (%) |

| 1 | Benzyl chloride | 10 | 98 |

| 2 | 1-Bromobutane | 12 | 92 |

| 3 | Propargyl bromide | 8 | 95 |

| 4 | Allyl bromide | 10 | 94 |

| 5 | Iodomethane | 12 | 90 |

| Reaction Conditions: Organic halide (1.0 mmol), Sodium azide (1.2 mmol), Phenylacetylene (1.0 mmol), [Cu(dmp)₂]Cl (0.5 mol%), H₂O/t-BuOH (1:1), room temperature. researchgate.net |

Alkyne-Azide Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and complexes involving 2,9-dimethyl-1,10-phenanthroline have demonstrated notable performance in this reaction. researchgate.netnih.gov This reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The catalytic system demonstrates the hallmarks of a "click" reaction, proceeding under mild conditions, often in water as a green solvent, with low catalyst loading and without the need for co-catalysts. researchgate.net

The generally accepted mechanism for CuAAC involves several steps. nih.gov Initially, a copper(I) species forms a π-complex with the alkyne. nih.gov In the presence of a base, the terminal alkyne is deprotonated to generate a copper(I)-acetylide intermediate. nih.gov This intermediate then reacts with the azide. Some studies suggest a dinuclear mechanism where one copper atom binds the acetylide while a second copper atom activates the azide, facilitating the formation of a six-membered copper metallacycle. nih.gov Subsequent ring contraction and protonolysis yield the triazole product and regenerate the catalyst. nih.gov The use of a well-defined catalyst like [Cu(dmp)₂]Cl (where dmp is 2,9-dimethyl-1,10-phenanthroline) can efficiently drive this cycle. researchgate.net

The catalytic efficiency of the [Cu(dmp)₂]Cl complex is highlighted by its ability to produce various 1,2,3-triazoles in high yields. researchgate.net

| Alkyne Reactant | Azide Reactant | Product Yield (%) |

|---|---|---|

| Phenylacetylene | Benzyl azide | 95 |

| 1-Octyne | Benzyl azide | 92 |

| Propargyl alcohol | Benzyl azide | 96 |

| Phenylacetylene | 4-Methoxybenzyl azide | 94 |

Synthesis of Diimines and Reduction of Alkynes

While copper complexes with phenanthroline derivatives are known as versatile redox catalysts, their specific application in the synthesis of diimines and the reduction of alkynes is not extensively detailed in the available research. The literature more frequently highlights their role in other catalytic processes, such as the oxygen reduction reaction or various cycloadditions. researchgate.netnih.gov The diimine functional group is a core component of the 2,9-dimethyl-1,10-phenanthroline ligand itself, which is crucial for its coordination chemistry. researchgate.net However, the catalytic use of its copper complex to synthesize other diimine compounds or to reduce alkyne substrates is a less documented area of its reactivity.

Hydrolysis of Phosphate (B84403) Diesters

Copper(II) complexes of 1,10-phenanthroline (B135089) and its derivatives are effective catalysts for the hydrolysis of biologically significant phosphate diesters. organic-chemistry.org This reactivity is of great interest due to its relevance to the cleavage of DNA and RNA. Metal-ion catalyzed hydrolysis of phosphate esters can occur through several mechanisms, and the specific pathway can be influenced by the substrate. nih.gov

For the hydrolysis of phosphomono- and di-esters catalyzed by a [Cu(II)(1,10-phenanthroline)] complex, studies suggest a concerted mechanism. nih.gov In this pathway, a hydroxyl group coordinated to the copper center performs a nucleophilic attack on the phosphorus atom. This attack occurs on the same side as the leaving group and is accompanied by a proton transfer. nih.gov In contrast, for phosphate tri-esters, the substrate remains coordinated to the metal, and the nucleophilic water or hydroxide (B78521) molecule acts more independently in an addition-elimination process. nih.gov The catalytic system demonstrates significant rate enhancements, with studies on Cu(bpy)²⁺ (a related diimine complex) showing catalytic rate enhancements of up to 2000-fold for the hydrolysis of bis(4-nitrophenyl)phosphate.

Influence of Ligand Sterics and Electronic Effects on Catalytic Performance

The catalytic performance of copper;2,9-dimethyl-1,10-phenanthroline is profoundly influenced by the steric and electronic properties of the ligand. The methyl groups at the 2 and 9 positions of the phenanthroline ring introduce significant steric hindrance around the metal center. researchgate.net This steric bulk favors a distorted tetrahedral coordination geometry for the copper(I) state, as observed in complexes like [Cu(dmp)₂]⁺.

This enforced geometry has major consequences for the complex's redox properties. The transition from the preferred tetrahedral Cu(I) state to a five- or six-coordinate Cu(II) state is sterically disfavored, which destabilizes the Cu(II) state relative to the Cu(I) state. researchgate.net This destabilization results in a more positive redox potential for the Cu(I)/Cu(II) couple compared to complexes with less sterically hindered ligands like unsubstituted 1,10-phenanthroline. researchgate.net This modulation of the redox potential is a powerful tool for tuning the catalytic activity of the complex in electron transfer reactions. For instance, the steric hindrance can lead to a decrease in activity for some reactions but an increase in selectivity for others. researchgate.net

| Complex | Substituents at 2,9-positions | Key Ligand Feature | Redox Potential (V vs. Fc/Fc⁺) |

|---|---|---|---|

| [Cu(dmp)₂]¹⁺/²⁺ | Methyl | High Steric Hindrance | ~0.60 |

| [Cu(emp)₂]¹⁺/²⁺ | Ethyl | Higher Steric Hindrance | More Positive than dmp |

| [Cu(bp)₂]¹⁺/²⁺ | None (2-monosubstituted) | Lower Steric Hindrance | Significantly Negative Shift |

Electron Transfer Processes in Catalysis

Electron transfer is fundamental to the catalytic action of copper;2,9-dimethyl-1,10-phenanthroline complexes. The facility with which the copper center cycles between the +1 and +2 oxidation states is central to its role in redox catalysis. The ligand structure dictates the kinetics and thermodynamics of these electron transfer events.

Interactions with Nucleic Acids (DNA/RNA)

The interaction of copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline with nucleic acids is a cornerstone of their biological activity. These interactions are multifaceted, involving various binding modes and leading to significant consequences for the structure and function of DNA and RNA.

Copper;2,9-dimethyl-1,10-phenanthroline complexes interact with DNA through several mechanisms, the prevalence of which can be influenced by the nature of co-ligands within the complex.

Intercalation: While the bulky methyl groups of the 2,9-dimethyl-1,10-phenanthroline ligand can present steric challenges, partial intercalation into the DNA base pairs is a proposed binding mode. nih.gov The planarity of the phenanthroline ring system facilitates this type of interaction. The nature of other ligands in the copper's coordination sphere can modulate this intercalative ability. For instance, in mixed ligand complexes, co-ligands that exhibit lower steric hindrance can promote the intercalation of the 2,9-dimethyl-1,10-phenanthroline moiety. nih.gov

Steric Hindrance Effects of Co-ligands: The size and shape of co-ligands have a significant impact on the DNA binding affinity. A study on a series of mononuclear mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline with various tridentate 3N primary ligands demonstrated that the intrinsic DNA binding affinity varied based on the steric bulk of the co-ligand. nih.gov Ligands that present less steric hindrance allow for a closer association with the DNA, thereby increasing the binding affinity. nih.gov

Groove Binding: Molecular simulations suggest that minor-groove binding is a more probable mode of interaction for some copper-phenanthroline complexes than intercalation or major-groove binding. nih.gov The snug fit of the complex within the minor groove, facilitated by van der Waals interactions and structural complementarities, is a key factor in this binding preference. nih.gov

Below is a table summarizing the DNA binding affinities of a series of mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline.

| Complex | Co-ligand (L) | Intrinsic DNA Binding Affinity Order |

| 1 | Diethylenetriamine (B155796) (L1) | 1 > 2 > 3 > 4 |

| 2 | N-methyl-N'-(pyrid-2-yl-methyl)ethylenediamine (L2) | |

| 3 | Di(2-picolyl)amine (L3) | |

| 4 | Bis(pyrid-2-ylmethyl)-N-methylamine (L4) |

Data compiled from a study on mononuclear mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline. nih.gov

A hallmark of copper;2,9-dimethyl-1,10-phenanthroline complexes is their ability to cleave DNA. This nuclease activity can proceed through different pathways.

Non-oxidative Cleavage: Interestingly, some mixed ligand copper(II) complexes of 2,9-dimethyl-1,10-phenanthroline have been shown to cleave supercoiled DNA in the absence of an activating agent. nih.gov This suggests a hydrolytic or other non-oxidative mechanism of cleavage.

Oxidative Cleavage: The more commonly studied mechanism is oxidative cleavage, which involves the generation of reactive oxygen species (ROS). nih.gov The copper center in these complexes can participate in Fenton or Fenton-like reactions, where it cycles between its Cu(II) and Cu(I) oxidation states to catalyze the formation of highly reactive hydroxyl radicals from co-reactants like hydrogen peroxide. mdpi.com These radicals can then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission. acs.org The efficiency of this oxidative cleavage can be correlated with the amount of ROS generated by the complex. nih.gov

The table below illustrates the varying oxidative DNA cleavage ability of a series of mixed ligand copper(II) complexes.

| Complex | Oxidative (H₂O₂) DNA Cleavage Ability |

| 1 | 1 > 2 > 3 > 4 |

| 2 | |

| 3 | |

| 4 |

This variation in cleavage efficiency is attributed to the different amounts of ROS generated by each complex. nih.gov

The nuclease activity of 1,10-phenanthroline-copper complexes has been harnessed to develop powerful in vivo DNA footprinting techniques. nih.gov This method utilizes the complex as a probe to study DNA-protein interactions within living cells. The small size of the 1,10-phenanthroline-copper chelate allows for high-resolution footprinting, revealing detailed information about the binding of proteins to DNA. nih.gov As the complex binds to the minor groove of DNA, it is particularly useful for revealing interactions within this region. nih.gov

The binding of copper;2,9-dimethyl-1,10-phenanthroline complexes can induce significant structural changes in DNA. These alterations can be detected using techniques like in vivo footprinting, which is sensitive to changes in DNA structure resulting from events such as single base substitutions. nih.gov The interaction can lead to conformational changes in the DNA, for example, a transition from the B-form to the A-form. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy studies on DNA fibers have shown that the coordination geometry of the copper complex itself can be flexible, adapting its structure upon binding to DNA. mdpi.com

In vivo footprinting with 1,10-phenanthroline-copper complexes is a versatile tool for investigating fundamental cellular processes like transcription. nih.gov This technique can be applied to analyze the occupancy of promoters by RNA polymerase and to study the intricate molecular interactions that occur during the initiation of transcription. nih.gov By revealing which regions of the DNA are protected by bound proteins, researchers can gain insights into the regulation of gene expression. nih.gov

Interactions with Proteins and Other Biomolecules

Beyond nucleic acids, copper;2,9-dimethyl-1,10-phenanthroline complexes also interact with other crucial biomolecules, notably proteins.

Serum Albumin Binding: Studies have investigated the interaction of these copper complexes with serum albumins, such as bovine serum albumin (BSA). Tryptophan emission-quenching experiments have been used to probe these interactions, revealing that some mixed ligand complexes of 2,9-dimethyl-1,10-phenanthroline bind to BSA within its hydrophobic region. nih.gov

Transferrin Interaction: The interaction with human apo-transferrin (apo-Tf) has also been explored for a series of water-soluble copper(II) complexes based on 2,9-dimethyl-1,10-phenanthroline. mdpi.com Fluorescence and circular dichroism spectroscopy have shown that these complexes can bind to apo-transferrin, leading to conformational changes in the protein. mdpi.com The nature of these interactions can vary, with some complexes exhibiting electrostatic interactions while others show hydrophobic and ionic interactions. mdpi.com

The binding parameters for the interaction of several copper(II)-dmphen complexes with apo-transferrin are presented in the table below.

| Complex | Interaction Type with apo-Tf |

| [Cu(NO₃)(O-PTA=O)(dmphen)][PF₆] | Electrostatic |

| [Cu(Cl)(dmphen)₂][PF₆] | Electrostatic |

| [Cu(NO₃)₂(dmphen)] | Hydrophobic and Ionic |

Data from a study on water-soluble copper(II) complexes based on 2,9-dimethyl-1,10-phenanthroline. mdpi.com

Applications in Materials Science and Analytical Chemistry

Luminescent Materials and Devices

Copper(I) complexes with 2,9-dimethyl-1,10-phenanthroline are known for their strong luminescence, a result of metal-to-ligand charge transfer (MLCT) transitions. nih.gov This property is central to their use in luminescent materials and devices. The steric hindrance from the methyl groups plays a crucial role in promoting favorable excited-state properties by preventing the excited state from distorting into a non-luminescent geometry. rsc.orgacs.org While the parent complex, [Cu(phen)₂]⁺ (where phen is 1,10-phenanthroline), is not luminescent, the introduction of bulky substituents in the 2 and 9 positions, as in [Cu(dmp)₂]⁺, leads to notable photophysical responses. rsc.orgacs.org

Research has shown that further increasing the steric bulk can enhance luminescence. For instance, replacing the dimethyl groups with di-sec-butyl groups results in a significant increase in both the photoluminescence quantum yield (Φ) and the excited-state lifetime (τ). acs.org

| Complex | Photoluminescence Quantum Yield (Φ) | Excited-State Lifetime (τ) |

|---|---|---|

| [Cu(phen)₂]⁺ | Non-luminescent | N/A |

| [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) | 0.02% | ~55 ns |

| [Cu(dsbtmp)₂]⁺ (dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline) | 6.3% | 2.8 µs |

The luminescent properties of copper(I) complexes, including those with phenanthroline-based ligands, make them attractive as emitters in Organic Light-Emitting Diodes (OLEDs). These materials are investigated as cost-effective and earth-abundant alternatives to traditional emitters based on heavy metals like iridium and platinum. Certain chiral copper(I) complexes incorporating a phenanthroline backbone have demonstrated thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. nih.gov

For example, novel yellow-emitting Cu(I) complex enantiomers, R/S-Phen-Cu-POP, have been synthesized for use in solution-processed OLEDs. nih.govacs.org These devices achieved high external quantum efficiencies (EQE) and significant brightness. nih.govacs.org The performance is attributed to a small energy gap between the singlet and triplet excited states (ΔE_ST = 0.073 eV), which facilitates efficient harvesting of triplet excitons through reverse intersystem crossing (RISC). nih.govacs.org

| Emitter | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |

|---|---|---|---|---|

| R-Phen-Cu-POP | 11.9% | 1270 | 31.8 | 14.8 |

| S-Phen-Cu-POP | 11.3% | 1379 | 30.3 | 14.4 |

Copper(I) complexes based on 2,9-dimethyl-1,10-phenanthroline are actively studied for applications in solar energy conversion, particularly as sensitizers in dye-sensitized solar cells (DSSCs). acs.org They offer several desirable qualities, including strong absorption in the visible spectrum and a long-lived metal-to-ligand charge transfer (MLCT) excited state, which is a potent reductant. acs.org These features are comparable to those of more common and expensive ruthenium-based dyes. acs.org

A key challenge has been the incompatibility of these copper complexes with the traditional iodide/triiodide (I⁻/I₃⁻) redox mediator used in DSSCs. acs.org To overcome this, researchers have successfully paired [Cu(dmp)₂]⁺-based dyes with cobalt-based mediators. acs.org In one study, a tetracoordinated copper redox couple, [Cu(dmp)₂]⁺/²⁺, was used as a benchmark against a newly developed system. The new system demonstrated a solar energy conversion efficiency more than double that of the benchmark couple, highlighting the potential for copper-based redox shuttles in developing efficient, iodine-free solar cells. acs.org

(Bio)Sensors and Detection Systems

The sensitivity of the photophysical properties of copper-phenanthroline complexes to their local environment makes them suitable for use in sensors and detection systems. researchgate.net Changes in luminescence or absorption can be correlated with specific environmental parameters or the presence of target analytes.

Luminescent copper(I) complexes with substituted phenanthroline ligands can function as optical probes to monitor viscosity in real-time, a task challenging for traditional rheological methods in confined spaces. digitellinc.com The luminescence lifetime and emission wavelength of these complexes are sensitive to the rigidity of their surroundings. researchgate.net

In one study, changes in the excited-state dynamics of [Cu(dmp)₂]⁺ were used to quantitatively probe the viscosity of a polymer matrix. researchgate.net As the polymer matrix hardened, restricting the photoinduced structural distortion of the copper complex, a clear correlation was observed between the increasing viscosity and both the excited-state lifetime and the photoluminescence emission wavelength. researchgate.net A similar complex, [Cu(I)(diptmp)₂]⁺, where the ligand is a more sterically hindered phenanthroline derivative, was incorporated into industrial adhesives. As the adhesive cured and its viscosity increased, the emission lifetime of the complex's triplet metal-to-ligand charge transfer (³MLCT) state also increased, allowing for real-time sensing of the curing process. digitellinc.com

The compound 2,9-dimethyl-1,10-phenanthroline (also known as neocuproine) is a highly selective and sensitive reagent for the spectrophotometric determination of copper(I) ions. fishersci.com It forms a stable, colored complex with Cu(I), which allows for quantitative analysis. The method involves the formation of a Cu(I)-dmp complex, typically in a pH range of 3–10, which exhibits a maximum absorption at a wavelength of 454 nm.

This technique is robust and can be applied to complex matrices. For instance, a method using neocuproine (B1678164) for copper determination in heavy matrices by electrothermal atomic-absorption spectrometry achieved a detection limit of 0.2 ng/ml with minimal interferences. nih.gov Another approach involves a solid-liquid extraction of the copper(I)-neocuproine complex into molten naphthalene, followed by spectrophotometric measurement in chloroform at 459 nm. nu.edu.kz This method has been successfully applied to determine copper content in tea samples and chemical reagents, with results comparable to those from ICP-AES methods. nu.edu.kzresearchgate.net

| Method | Wavelength of Maximum Absorption (λ_max) | Molar Absorptivity (ε) | Detection Limit |

|---|---|---|---|

| Spectrophotometry | 454 nm | 7950 L mol⁻¹ cm⁻¹ | Not Specified |

| Electrothermal AAS | N/A | N/A | 0.2 ng/mL |

| Solid-Liquid Extraction Spectrophotometry | 459 nm | Not Specified | Not Specified |

Biofuel Cells

Metal complexes involving 1,10-phenanthroline (B135089) and its derivatives are recognized for their potential applications in various fields, including the development of biofuel cells. researchgate.net While specific, detailed research focusing solely on copper;2,9-dimethyl-1,10-phenanthroline in biofuel cells is limited in the provided context, the broader class of transition metal-phenanthroline complexes is noted for its utility in this area. researchgate.netresearchgate.net The electrochemical activity and electron transfer capabilities of these complexes are key to their potential role in mediating bio-electrochemical reactions within these energy conversion devices.

Photochemical Molecular Devices

Complexes of copper with 2,9-dimethyl-1,10-phenanthroline are of significant interest for the development of photochemical molecular devices due to their distinct photophysical properties. These properties include long-lived excited states and luminescence, which are essential for applications in solar energy conversion, light-emitting devices, and photocatalysis.

One of the key features of [Cu(dmp)₂]⁺ and related complexes is their exhibition of thermally activated delayed fluorescence (TADF). This phenomenon allows for the efficient conversion of triplet excitons to singlet excitons, which enhances the efficiency of light emission. This has made these copper(I) complexes promising, cost-effective alternatives to more expensive materials based on noble metals like iridium and platinum for use in organic light-emitting diodes (OLEDs) rsc.orgresearchgate.net. The photoluminescence quantum yield (PLQY) and the lifetime of the excited state are critical parameters for these applications. For instance, while the homoleptic [Cu(dmp)₂]⁺ complex has a modest PLQY, modifications to the ligand structure can significantly enhance these properties rsc.orgresearchgate.net.

The excited-state dynamics of [Cu(dmp)₂]⁺ have also been utilized for sensing applications. Changes in the photoluminescence emission and excited-state lifetime of the complex can be correlated with the viscosity of the surrounding medium, such as a polymer matrix nsf.gov. This sensitivity to the local environment allows the complex to function as a molecular probe.

Furthermore, these copper complexes can act as potent photosensitizers in chemical reactions. They have been successfully employed in the photoreduction of methylviologen and in various photoredox catalytic cycles for organic synthesis nih.gov. The fundamental process involves the absorption of light by the copper complex, which then initiates an electron transfer to a substrate, thereby driving a chemical transformation. The efficiency of these processes is dictated by the redox potentials and the excited-state lifetimes of the copper complexes.

| Complex | Application | Photoluminescence Quantum Yield (PLQY) (%) | Excited-State Lifetime (μs) | Solvent |

|---|---|---|---|---|

| [Cu(dmp)₂]⁺ | TADF Emitter | 0.021 | 0.09 | Dichloromethane |

| [Cu(dpp)₂]⁺ | TADF Emitter | 0.107 | 0.25 | Dichloromethane |

| [Cu(dmp)(POP)]⁺ | TADF Emitter | 15 | 14.3 | Dichloromethane |

| [Cu(dbp)(POP)]⁺ | TADF Emitter | 16 | 16.1 | Dichloromethane |

Molecular Recognition and Self-Assembly

The steric and electronic properties of the 2,9-dimethyl-1,10-phenanthroline ligand, when coordinated to a copper center, facilitate a range of non-covalent interactions that are pivotal for molecular recognition and self-assembly. These interactions include π–π stacking and hydrogen bonding, which direct the formation of well-defined supramolecular architectures.

The planar aromatic nature of the phenanthroline ligands in [Cu(dmp)₂]⁺ allows for significant π–π stacking interactions between adjacent complexes in the solid state. These interactions are a primary driving force for the self-assembly of these molecules into ordered structures, such as one-dimensional chains or more complex three-dimensional networks mdpi.comnih.gov. The distance between the interacting aromatic rings is a key indicator of the strength of these interactions, with typical centroid-centroid distances observed in the range of 3.5 to 3.8 Å nih.gov.

The ability of these complexes to engage in specific non-covalent interactions also extends to molecular recognition of biological macromolecules. Mixed-ligand copper(II) complexes containing the 2,9-dimethyl-1,10-phenanthroline moiety have been shown to bind to DNA, with the phenanthroline ligand intercalating between the DNA base pairs nih.gov. This interaction is further stabilized by hydrogen bonding between the co-ligand and the DNA molecule, demonstrating a form of molecular recognition driven by a combination of forces nih.gov.

| Complex/System | Interaction Type | Key Geometric Parameters |

|---|---|---|

| [Cu(dmp)₂]₂[Fe(CN)₅(NO)] | π–π stacking | Centroid-centroid distances: 3.512 Å - 3.859 Å |

| Cu(dmp)₂·CH₂Cl₂ | π–π stacking | Interplanar separation: 3.652 Å |

| [Cu(C₇H₅O₃)(NO₃)(C₁₄H₁₂N₂)] | π–π stacking | Centroid-centroid distances: 3.4930 Å and 3.5727 Å |

| Cu(dmphen)₂·0.5H₂O | Hydrogen bonding (O-H···O) | Forms a ten-membered dimer of squarate monoanions |

| Cu(L)(dmp)₂ with DNA | Intercalation and Hydrogen bonding | Intercalation of dmp into DNA base pairs |

Theoretical and Computational Chemistry Studies